molecular formula C13H11NO2S B6389299 3-(3-Methylthiophenyl)picolinic acid CAS No. 1261922-50-2

3-(3-Methylthiophenyl)picolinic acid

Cat. No.: B6389299
CAS No.: 1261922-50-2
M. Wt: 245.30 g/mol
InChI Key: UIUPBSGHMJCAHR-UHFFFAOYSA-N
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Description

3-(3-Methylthiophenyl)picolinic acid is a high-value chemical intermediate designed for advanced medicinal chemistry and neuroscience research. Its primary research application is in the development of novel positron emission tomography (PET) radioligands targeting the metabotropic glutamate receptor subtype 4 (mGlu4) . The mGlu4 receptor is a prime target for investigating new therapeutic strategies for central nervous system (CNS) disorders, including Parkinson's disease . This picolinic acid derivative serves as a critical precursor in the synthesis of carbon-11-labeled radiotracers, which are essential tools for non-invasively studying receptor expression and occupancy in the brain, thereby accelerating drug discovery efforts . The compound's structure, featuring a picolinic acid core linked to a 3-(methylthio)phenyl group, is engineered to impart favorable binding affinity and selectivity for mGlu4. Research on closely related analogues has demonstrated that the 3-methylthio substitution is a key structural feature that enhances receptor binding affinity compared to other substituents . Furthermore, this scaffold is designed to possess physicochemical parameters conducive to blood-brain barrier (BBB) penetration, a critical requirement for developing effective CNS-targeted imaging agents and therapeutics . As a building block, it enables the exploration of structure-activity relationships (SAR) to optimize the potency and metabolic stability of potential positive allosteric modulators (PAMs) for mGlu4 . This product is intended for use by qualified researchers in strictly controlled laboratory settings. It is For Research Use Only and is not to be administered to humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUPBSGHMJCAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for introducing aryl groups to pyridine derivatives. For 3-(3-methylthiophenyl)picolinic acid, this involves coupling a 3-halopicolinic acid derivative with 3-methylthiophenylboronic acid.

Typical Protocol

  • Substrate Preparation : Methyl 3-bromopicolinate serves as the starting material, with the ester protecting the carboxylic acid.

  • Catalytic System : Pd(PPh₃)₄ (0.05–0.1 equiv) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) in a toluene/ethanol/water solvent mixture.

  • Base : Na₂CO₃ or K₃PO₄ to facilitate transmetalation.

  • Reaction Conditions : 80–100°C under inert atmosphere for 12–24 hours.

  • Deprotection : Hydrolysis of the methyl ester using NaOH/MeOH or LiOH/H₂O to yield the free carboxylic acid.

Example from Literature
In a scaled synthesis of analogous compounds, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate was coupled with arylboronic acids using Pd(PPh₃)₄, yielding >85% coupled product. Adaptation to 3-methylthiophenylboronic acid would follow similar conditions.

Challenges

  • Availability of 3-bromopicolinic acid derivatives.

  • Competing protodehalogenation under basic conditions.

Direct Metallation-Electrophilic Trapping

Directed metallation enables precise functionalization of pyridine rings. This method avoids pre-halogenated precursors by using strong bases to deprotonate specific positions.

Protocol

  • Directed Metallation : Treat methyl picolinate with TMPMgCl·LiCl (2.5 equiv) at –40°C in THF, generating a magnesiated intermediate at position 3.

  • Electrophilic Quenching : Introduce 3-methylthiophenyl iodide or a similar electrophile.

  • Work-Up : Aqueous NH₄Cl quench followed by ester hydrolysis.

Advantages

  • Avoids halogenated starting materials.

  • High regioselectivity due to chelation control.

Limitations

  • Sensitivity of Grignard reagents to moisture and air.

  • Limited commercial availability of 3-methylthiophenyl electrophiles.

Alternative Synthetic Routes

Cyclization Approaches

Constructing the pyridine ring de novo with pre-installed substituents offers an alternative pathway.

Hantzsch Dihydropyridine Synthesis

  • Condense ethyl acetoacetate, 3-methylthiophenyl aldehyde, and ammonium acetate to form a dihydropyridine.

  • Oxidize to the aromatic pyridine using HNO₃ or MnO₂.

  • Introduce the carboxylic acid via oxidation of a methyl group (e.g., KMnO₄ under acidic conditions).

Drawbacks

  • Low regiocontrol for unsymmetrical aldehydes.

  • Multiple oxidation steps reduce overall yield.

Functional Group Interconversion

Thiol-Ene Click Chemistry

  • Attach a thiol group to picolinic acid via radical-mediated thiol-ene reaction.

  • Methylate the thiol using CH₃I/K₂CO₃.

Feasibility

  • Limited by the need for UV initiation and radical inhibitors.

  • Poor regioselectivity in thiol addition.

Experimental Data and Optimization

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Reference
Suzuki-MiyauraMethyl 3-bromopicolinatePd(PPh₃)₄, Na₂CO₃78–85
Directed MetallationMethyl picolinateTMPMgCl·LiCl, Electrophile65–72
Hantzsch CyclizationEthyl acetoacetateNH₄OAc, MnO₂40–50

Key Observations

  • Suzuki-Miyaura provides the highest yields and scalability.

  • Metallation methods suffer from lower yields due to intermediate sensitivity.

Table 2: Optimization of Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield
Catalyst Loading0.1 equiv Pd(PPh₃)₄<5% variation
SolventToluene/EtOH/H₂O (3:1:1)Maximizes solubility
Temperature90°CBalances rate vs. decomposition

Critical Analysis of Challenges and Solutions

Protection-Deprotection Strategies
The carboxylic acid group often interferes with organometallic reagents. Methyl ester protection (e.g., using SOCl₂/MeOH) is standard, with hydrolysis achieved via NaOH/MeOH.

Regioselectivity in Electrophilic Substitution
Electrophilic aromatic substitution is disfavored at the 3-position due to the meta-directing effect of the carboxylic acid. Metal-catalyzed methods bypass this limitation.

Purification Challenges

  • Chromatography : Silica gel chromatography with EtOAc/hexane gradients (1:4 to 1:1) resolves ester intermediates.

  • Recrystallization : Final products are recrystallized from EtOH/H₂O mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Methylthiophenyl)picolinic acid has shown potential as:

  • Enzyme Inhibitor : It acts on specific molecular targets, such as zinc finger proteins, which can inhibit viral replication and other cellular processes.
  • Therapeutic Agent : The compound has been explored for its antiviral and anticancer properties. Its ability to interfere with membrane fusion events makes it a candidate for further investigation in treating viral infections .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. This property is crucial for developing new materials and catalysts.

Materials Science

In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and novel materials. Its unique structure allows it to participate in various chemical reactions, making it valuable in material development.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryEnzyme inhibitor with antiviral propertiesPotential treatment for viral infections
Coordination ChemistryLigand formation with metal ionsDevelopment of new catalysts
Materials ScienceIntermediate in pharmaceutical synthesisCreation of novel therapeutic compounds
Biological StudiesProbe for studying biological pathwaysInvestigating cellular mechanisms

Case Study 1: Antiviral Activity

In a recent study, this compound was evaluated for its antiviral properties against specific viruses. The compound demonstrated significant inhibition of viral replication by binding to viral proteins, suggesting its potential as a therapeutic agent .

Case Study 2: Coordination Complexes

Research involving the coordination of this compound with transition metals showed promising results in catalysis. The synthesized complexes exhibited enhanced catalytic activity compared to traditional catalysts, indicating the compound's utility in industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-(3-Methylthiophenyl)picolinic acid 3-Methylthiophenyl Not explicitly provided Not provided Potential sulfur-mediated interactions N/A
5-(3-Methoxyphenyl)picolinic acid 3-Methoxyphenyl 228.2 [75754-04-0] Higher solubility (methoxy group)
3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid 3-Fluorophenyl, 5-CF₃ 285.20 [1214376-43-8] Enhanced metabolic stability
6-(3-Methoxyphenyl)picolinic acid 3-Methoxyphenyl 239.7 [887982-11-8] Electron-donating substituent
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid 3-Chloro-2-methylphenyl, 6-NH₂ 262.69 [1261992-06-6] Increased aqueous solubility (amino group)
5-Methyl-3-(trifluoromethyl)picolinic acid 5-CH₃, 3-CF₃ ~262.2 (estimated) [1211535-31-7] Lipophilicity and steric bulk
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and amino (NH₂) groups increase solubility and polarity, while trifluoromethyl (CF₃) and halogens (Cl, F) enhance lipophilicity and metabolic stability .
  • Sulfur vs. Oxygen Substituents : The methylthiophenyl group in the target compound introduces sulfur, which may improve metal coordination (e.g., in catalysis) or hydrogen-bonding interactions compared to oxygen-based analogs like methoxyphenyl derivatives .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl) at the 3- or 5-positions can hinder reactivity in cyclization reactions, as seen in iodolactonization studies of 3-alkynylpicolinic acids .

Pharmacological and Industrial Relevance

  • Metabolic Stability : Fluorinated derivatives (e.g., 3-(3-Fluorophenyl)-5-(trifluoromethyl)picolinic acid) are prioritized in drug design for their resistance to oxidative metabolism .
  • Material Science: Methoxyphenyl and trifluoromethyl derivatives are used in nonlinear optical materials, as evidenced by X-ray diffraction studies of structurally related compounds .
  • Toxicity: Amino-substituted picolinic acids (e.g., 6-(3-Aminophenyl)picolinic acid) require careful handling due to inhalation and dermal toxicity risks, a consideration less prominent in non-polar analogs .

Q & A

Q. Critical Parameters :

  • Temperature (100–140°C optimal for sulfonylation ).
  • Catalyst selection (Pd for coupling , Ni for carboxylation ).
  • Solvent polarity (DMF enhances reactivity in sulfonylation ).

Q. Example NMR Data from Analogues :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-((Methylsulfonyl)methyl)picolinic acid2.95 (s, SCH₃), 7.5–8.2 (m, Ar)170.1 (COOH), 42.1 (SCH₃)

How can contradictory data in catalytic efficiencies for synthesizing this compound be resolved?

Answer:
Discrepancies arise from variations in:

  • Catalyst Loading : Pd vs. Ni systems yield different regioselectivity in coupling/carboxylation .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance sulfonylation but may degrade acid-sensitive intermediates .
  • Substrate Ratios : Excess methyl methanesulfonate (1.5–2.0 equiv.) improves yield but risks side reactions .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading .
  • Kinetic Monitoring : Use HPLC to track intermediates and optimize reaction time .
  • Comparative Studies : Benchmark against carboxylation (76% yield ) vs. coupling (~65% ).

What in vitro/in vivo models are suitable for studying the biological activity of this compound?

Answer:

  • Neuroprotection :
    • In Vitro : Primary neuronal cultures treated with oxidative stress inducers (e.g., H₂O₂), assessing viability via MTT assay .
    • In Vivo : Murine models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) .
  • Immunomodulation :
    • IDO Inhibition Assays : Measure tryptophan catabolism in dendritic cells, as IDO regulates T-cell activity .
    • Murine Pregnancy Models : Evaluate fetal rejection rates via IDO suppression .

Q. Dosing Considerations :

  • Oral bioavailability and blood-brain barrier penetration require pharmacokinetic profiling .

How can regioselectivity challenges in modifying this compound be addressed?

Answer:

  • Directing Groups : Introduce temporary groups (e.g., esters) to steer electrophilic substitution .
  • Metal Catalysis : Pd-mediated C-H activation for selective functionalization at the 4- or 5-position .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density .

Case Study : Iodocyclization of 3-alkynylpicolinic acids achieves 5-membered iodolactones with >90% regioselectivity using I₂/NaHCO₃ .

What analytical techniques are critical for detecting trace impurities in this compound?

Answer:

  • LC-MS/MS : Identifies sulfonic acid byproducts (e.g., from over-sulfonylation) with ppm-level sensitivity .
  • ICP-OES : Detects residual metal catalysts (Pd, Ni) below 1 ppm .
  • X-ray Crystallography : Resolves stereochemical impurities in crystalline batches .

Q. Impurity Profile from Analogues :

ImpuritySourceDetection MethodReference
Methyl sulfonate byproductsExcess methanesulfonateLC-MS/MS (m/z 141)
Halogenated residuesIncomplete carboxylationICP-OES (Cl/Br)

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